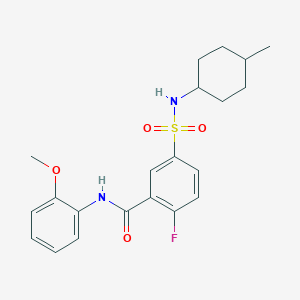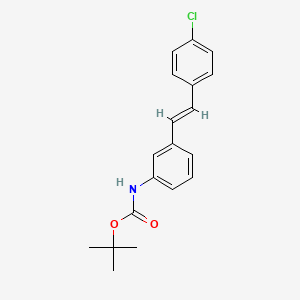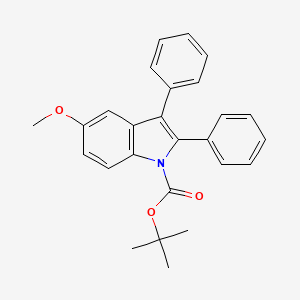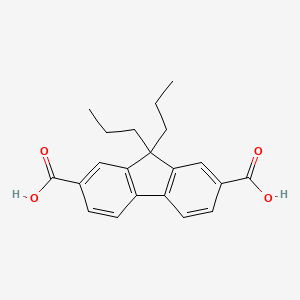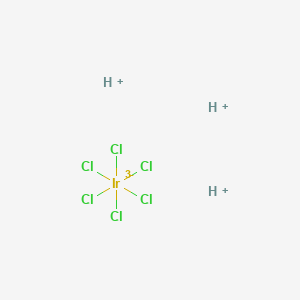![molecular formula C10H15F2NSi B12842044 3-[Difluoro(trimethylsilyl)methyl]aniline CAS No. 223683-81-6](/img/structure/B12842044.png)
3-[Difluoro(trimethylsilyl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Difluoro(trimethylsilyl)methyl]aniline is an organofluorine compound characterized by the presence of both difluoromethyl and trimethylsilyl groups attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of aniline with difluorocarbene precursors, such as trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) or BrCF2CO2Li/Na, under specific conditions . These reactions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 3-[Difluoro(trimethylsilyl)methyl]aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[Difluoro(trimethylsilyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The difluoromethyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aniline derivatives.
Scientific Research Applications
3-[Difluoro(trimethylsilyl)methyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound can be employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Mechanism of Action
The mechanism by which 3-[Difluoro(trimethylsilyl)methyl]aniline exerts its effects involves interactions with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the trimethylsilyl group can influence its reactivity and binding affinity. These properties make the compound valuable in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethoxy-N-(trimethylsilyl)aniline: Similar in structure but with a trifluoromethoxy group instead of a difluoromethyl group.
2,3-Difluoro-4-((trimethylsilyl)ethynyl)aniline: Contains an ethynyl group in addition to the difluoromethyl and trimethylsilyl groups.
Uniqueness
3-[Difluoro(trimethylsilyl)methyl]aniline is unique due to the combination of difluoromethyl and trimethylsilyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in organic synthesis and materials science .
Properties
CAS No. |
223683-81-6 |
|---|---|
Molecular Formula |
C10H15F2NSi |
Molecular Weight |
215.31 g/mol |
IUPAC Name |
3-[difluoro(trimethylsilyl)methyl]aniline |
InChI |
InChI=1S/C10H15F2NSi/c1-14(2,3)10(11,12)8-5-4-6-9(13)7-8/h4-7H,13H2,1-3H3 |
InChI Key |
BUIJCBOSNIIPTB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(C1=CC(=CC=C1)N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


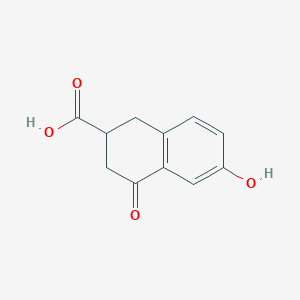
![(1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12841986.png)

![6-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12841991.png)


